![molecular formula C32H33F4N9O5 B3181814 Itacitinib adipate CAS No. 1334302-63-4](/img/structure/B3181814.png)
Itacitinib adipate
概要
説明
Itacitinib adipate is an orally bioavailable and selective JAK1 inhibitor . It has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies, among others . It is currently under clinical development by Incyte .
Molecular Structure Analysis
The molecular formula of this compound is C32H33F4N9O5 . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .Physical And Chemical Properties Analysis
The molecular weight of this compound is 699.66 . It is recommended to be stored at 2-8°C under nitrogen .科学的研究の応用
Inhibition of JAK-STAT Pathway
- Role in Immune Response and Cellular Proliferation : Itacitinib adipate targets the JAK-STAT pathway, crucial in cytokine signaling, cellular proliferation, growth, hematopoiesis, and immune response. This pathway's modulation is relevant in treating inflammatory diseases, myeloproliferative disorders, and various malignancies (this compound, 2020).
Applications in Specific Diseases
- Graft-versus-Host Disease (GvHD) : Itacitinib is in phase 3 development for treating GvHD, showing promise in reducing inflammation and improving symptoms in this condition (Srinivas et al., 2020).
- Inflammatory Diseases : Studies indicate efficacy in preclinical models of arthritis and inflammatory bowel disease, suggesting its potential in treating these conditions (Covington et al., 2020).
- Cancer Treatment : Itacitinib has been evaluated for its safety and efficacy in combination with other drugs in treating advanced solid tumors, including pancreatic cancer (Beatty et al., 2018).
Pharmacokinetics and Safety
- Drug Interaction Studies : Investigations into how itacitinib interacts with other drugs, particularly those affecting cytochrome P450 (CYP) enzymes, have provided insights crucial for its safe application in combination therapies (Barbour et al., 2019).
Novel Applications
- Cytokine Release Syndrome (CRS) in CAR T-cell Therapy : Itacitinib has shown potential as a prophylactic agent for CRS induced by CAR T-cell therapy, demonstrating its ability to reduce CRS-associated cytokines without impairing CAR T-cell activity (Huarte et al., 2019).
- Myelofibrosis Treatment : Itacitinib is being evaluated for its effectiveness in treating myelofibrosis, particularly in patients who have not responded adequately to other JAK inhibitors (Kuykendall et al., 2021).
作用機序
While the specific mechanism of action for Itacitinib adipate is not available , it is known to be a selective JAK1 inhibitor . JAK1 is a part of the Janus kinase family, which plays a crucial role in the signaling pathway for various cytokines and growth factors involved in hematopoiesis and immune cell function.
将来の方向性
Itacitinib adipate is currently under clinical development by Incyte and is in Phase II for Non-Small Cell Lung Cancer and Phase III for Graft Versus Host Disease (GVHD) . The future directions of this compound will depend on the results of these ongoing clinical trials and the decision of regulatory authorities.
特性
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334302-63-4 | |
Record name | Itacitinib adipate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ITACITINIB ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。